3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide
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Overview
Description
3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide is a complex organic compound that features a pyridazine ring substituted with a carboxamide group and a phenyl ring bearing a dioxaborolane moiety
Preparation Methods
The synthesis of 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using carboxylic acids or their derivatives.
Attachment of the Phenyl Ring: The phenyl ring with the dioxaborolane moiety can be introduced through Suzuki-Miyaura coupling reactions, which involve the reaction of boronic acids or esters with halogenated aromatic compounds in the presence of a palladium catalyst.
Chemical Reactions Analysis
3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to amines or other reduced forms.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide involves its interaction with molecular targets through its functional groups. The carboxamide group can form hydrogen bonds with biological targets, while the dioxaborolane moiety can participate in boron-mediated interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound shares the dioxaborolane moiety but differs in the aromatic ring and functional groups.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar in having the dioxaborolane moiety, but with a pyrazole ring instead of a pyridazine ring
The uniqueness of 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide lies in its combination of functional groups and the specific arrangement of its molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22BN3O3 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-12-15(10-11-20-22-12)16(23)21-14-8-6-13(7-9-14)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,21,23) |
InChI Key |
JODWADKYDKHVNE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=C(N=NC=C3)C |
Origin of Product |
United States |
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